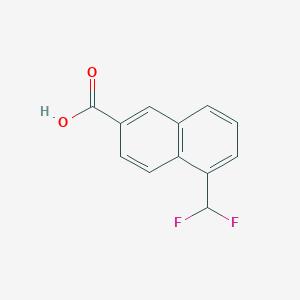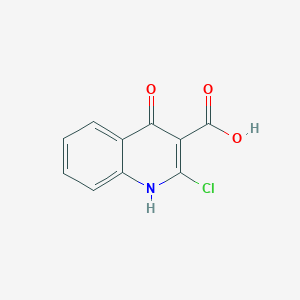
5-Iodo-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1H-pyrrole-3-carbaldehyde: is a heterocyclic organic compound featuring a pyrrole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-pyrrole-3-carbaldehyde typically involves the iodination of a pyrrole derivative followed by formylation. One common method includes the reaction of 5-iodopyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-1H-pyrrole-3-carbaldehyde can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: 5-Iodo-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Iodo-1H-pyrrole-3-methanol.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors of enzymes or receptors, making them candidates for drug development .
Industry: The compound is also used in the development of materials with specific electronic or optical properties. Its derivatives can be incorporated into polymers or other materials to enhance their performance in various applications .
Mécanisme D'action
The mechanism of action of 5-Iodo-1H-pyrrole-3-carbaldehyde and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
- 5-Chloro-1H-pyrrole-3-carbaldehyde
- 5-Bromo-1H-pyrrole-3-carbaldehyde
- 5-Fluoro-1H-pyrrole-3-carbaldehyde
Comparison: 5-Iodo-1H-pyrrole-3-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and physical properties compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can lead to different substitution patterns and reaction outcomes, making it a distinct and valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H4INO |
|---|---|
Poids moléculaire |
221.00 g/mol |
Nom IUPAC |
5-iodo-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4INO/c6-5-1-4(3-8)2-7-5/h1-3,7H |
Clé InChI |
LNVPICFTJCCZQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)

![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)


![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)






![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)
